molecular formula C18H15ClN2O2S B6030284 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B6030284
M. Wt: 358.8 g/mol
InChI Key: CJXMMJSHNCQQJM-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C17H12ClN3O3S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, certain derivatives were synthesized in six steps, involving esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The compound has a molecular weight of 373.82 . The structure of a similar compound was confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .

Future Directions

The compound and its derivatives could potentially be explored for various applications. For instance, similar compounds have shown aphicidal activity against Sitobion miscanthi and Schizaphis graminum, as well as antifungal activities against Pythium aphanidermatum . These results provide valuable guidelines for the design and synthesis of novel aphid control agents and fungicides .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-15-8-4-13(5-9-15)17(22)21-18-20-11-16(24-18)10-12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMMJSHNCQQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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